5,7-Dimethoxyflavone 5,7-Dimethoxyflavone Chrysin 5,7-dimethyl ether is a dimethoxyflavone that is the 5,7-dimethyl ether derivative of chrysin. It has a role as a plant metabolite. It is functionally related to a chrysin.
5,7-Dimethoxyflavone is a natural product found in Boesenbergia rotunda, Kaempferia parviflora, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 21392-57-4
VCID: VC21328909
InChI: InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14O4
Molecular Weight: 282.29 g/mol

5,7-Dimethoxyflavone

CAS No.: 21392-57-4

Cat. No.: VC21328909

Molecular Formula: C17H14O4

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethoxyflavone - 21392-57-4

CAS No. 21392-57-4
Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
IUPAC Name 5,7-dimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C17H14O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-10H,1-2H3
Standard InChI Key JRFZSUMZAUHNSL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=CC=C3
Melting Point 154 °C

Chemical Structure and Properties

5,7-Dimethoxyflavone is a dimethoxyflavone that represents the 5,7-dimethyl ether derivative of chrysin. It belongs to the flavonoid class of compounds, which are widely distributed in plants and possess various biological activities. The compound is also known by several synonyms including chrysin dimethyl ether, chrysin dimethylether, and dimethylchrysin .

Physical and Chemical Characteristics

The basic chemical properties of 5,7-DMF are summarized in the following table:

PropertyValue
Molecular FormulaC₁₇H₁₄O₄
Molecular Weight282.29 g/mol
PubChem CID88881
Chemical ClassificationDimethoxyflavone; Plant metabolite
Physical StateSolid
StructureFlavone skeleton with methoxy groups at positions 5 and 7

5,7-DMF features a characteristic flavone structure with a 15-carbon skeleton arranged in three rings (C6-C3-C6), with methoxy groups specifically positioned at carbons 5 and 7. This particular substitution pattern contributes significantly to its biological activities and distinguishes it from other flavonoids .

Natural Sources and Distribution

5,7-Dimethoxyflavone occurs naturally in several plant species and is particularly abundant in certain herbal plants with medicinal properties.

Plant Sources

The compound has been identified in various plant species, including:

  • Kaempferia parviflora (Black ginger)

  • Boesenbergia rotunda

  • Piper caninum

  • Leptospermum scoparium

Among these sources, black ginger (Kaempferia parviflora), a plant originating from Thailand, is particularly notable for its high content of 5,7-DMF. Traditionally, this plant has been used in Thai medicine for treating arthralgia and other inflammatory conditions. Black ginger extract contains several bioactive compounds, with 5,7-DMF representing a significant proportion of its polymethoxyflavone content .

Pharmacokinetics and Tissue Distribution

Understanding the pharmacokinetic profile of 5,7-DMF is crucial for evaluating its potential therapeutic applications. Research has provided valuable insights into how this compound is absorbed, distributed, and metabolized in the body.

Absorption and Distribution

A comprehensive study in mice following oral administration of 10 mg/kg 5,7-DMF revealed that the compound is rapidly absorbed, with maximal concentrations in plasma and tissues reached within 30 minutes of administration. The key pharmacokinetic parameters are presented in the following table :

ParameterValue
Peak Plasma Concentration (Cmax)1870 ± 1190 ng/mL
Area Under Curve (AUCt)532 ± 165 h·ng/mL
Terminal Half-life3.40 ± 2.80 h
Volume of Distribution90.1 ± 62.0 L/kg
Clearance20.2 ± 7.5 L/h/kg

Tissue Distribution

Following oral administration, 5,7-DMF exhibited significant distribution across various tissues. Except for muscle and adipose tissue, most tissues showed higher maximum concentrations than plasma, with tissue-to-plasma ratios ranging from 1.75 to 9.96-fold. The compound was most abundant in the gut, followed by liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle. The partition coefficients (Kp) for these tissues ranged from 0.65 to 12.9 .

This extensive tissue distribution, particularly the ability to reach the brain, suggests that 5,7-DMF may have potential applications in treating conditions affecting various organ systems, including neurological disorders.

Biological Activities

5,7-Dimethoxyflavone exhibits a diverse range of biological activities that highlight its potential therapeutic applications in various health conditions.

Anti-Inflammatory Activity

One of the most well-documented properties of 5,7-DMF is its anti-inflammatory activity. Studies in rat models have demonstrated that 5,7-DMF possesses anti-inflammatory effects comparable to aspirin in the rat paw edema model. In the rat pleurisy model, the compound exhibited significant anti-exudative effects, interfered with leukocyte migration, and markedly inhibited prostaglandin biosynthesis .

While 5,7-DMF showed no inhibition on cotton pellet-induced granuloma formation, it demonstrated specific effects on acute inflammatory processes rather than chronic inflammation. Additionally, the compound caused a marked reduction in rectal temperature in rats, suggesting potential antipyretic effects alongside its anti-inflammatory properties .

Anti-Obesity Effects

Extensive research has demonstrated the potential of 5,7-DMF in addressing obesity and related metabolic disorders. Both in vitro and in vivo studies have provided compelling evidence for its anti-obesity effects through multiple mechanisms.

In 3T3-L1 adipocytes, 5,7-DMF dose-dependently suppressed the accumulation of lipid droplets and triglycerides through inhibition of adipogenesis. The compound downregulated key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). It also downregulated lipid synthesis enzymes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), lipoprotein lipase (LPL), and HMG-CoA reductase (HMGR) .

In high-fat diet (HFD)-induced obese C57BL/6J mice, oral administration of 5,7-DMF (50 mg/kg/day for 6 weeks) significantly decreased body weight gain without affecting food intake. The compound reduced elevated serum levels of total cholesterol and low-density lipoprotein cholesterol. Additionally, it decreased fat pad masses and adipocyte size, and attenuated HFD-induced nonalcoholic fatty liver disease by reducing hepatic triglyceride accumulation .

Other Biological Activities

5,7-DMF has demonstrated several other beneficial effects:

  • Anti-oxidant properties

  • Cardioprotective effects

  • Chemopreventive and chemosensitizing properties

  • Vasorelaxation actions

  • Improvement in bloodstream circulation

  • Anti-sarcopenia effects through regulation of protein turnover and mitochondrial function

Mechanisms of Action

The diverse biological activities of 5,7-DMF can be attributed to its action through multiple cellular and molecular mechanisms.

Anti-Obesity Mechanisms

5,7-DMF appears to exert its anti-obesity effects through several complementary mechanisms:

  • Inhibition of Fat Absorption: Functions as a pancreatic lipase inhibitor, potentially reducing the absorption of dietary fat .

  • Activation of Lipolysis: Activates hormone-sensitive lipase and suppresses body fat accumulation by inhibiting phosphodiesterase (PDE), thereby increasing cyclic adenosine monophosphate (cAMP) levels. This leads to the breakdown of fat into fatty acids and glycerol .

  • Enhancement of Thermogenesis: Increases the expression of uncoupling protein-1 (UCP1) in mitochondria of brown adipose tissue, potentially promoting energy expenditure through thermogenesis .

  • Regulation of Adipogenesis: Downregulates adipogenic transcription factors and lipid synthesis enzymes, thereby inhibiting the formation of new adipocytes .

  • Activation of AMPK Pathway: Activates AMP-activated protein kinase (AMPK) and AMPK-related lipolytic proteins, promoting fat oxidation and energy expenditure .

The following table summarizes the key molecular targets of 5,7-DMF in adipose tissue:

Target TypeSpecific Targets
Transcription FactorsPPARγ↓, C/EBPα↓, SREBP-1c↓
EnzymesFAS↓, ACC↓, LPL↓, HMGR↓, Hormone-sensitive lipase↑
Signaling MoleculesAMPK↑, cAMP↑
ProteinsUCP1↑

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of 5,7-DMF appear to be mediated primarily through inhibition of prostaglandin biosynthesis, as demonstrated in the rat pleurisy model. Additionally, the compound interferes with leukocyte migration to sites of inflammation, suggesting multiple mechanisms for its anti-inflammatory action .

Clinical Studies

The efficacy of 5,7-DMF, particularly as a component of black ginger extract, has been evaluated in clinical trials focusing on its anti-obesity effects.

A placebo-controlled double-blind trial was conducted on healthy, slightly obese Japanese men and women aged 30-59 years. Participants were randomly assigned to two groups (n = 25 each). Each subject ingested one capsule of NMC (containing black ginger extract with 5,7-DMF) or placebo daily and performed light exercise for approximately 7 minutes every day for 12 weeks .

The results of this clinical trial are summarized in the following table:

ParameterNMC GroupPlacebo GroupStatistical Significance
WeightSignificant decreaseNo significant changep < 0.01
Body Fat PercentageSignificant decreaseNo significant changep < 0.01
BMISignificant decreaseNo significant changep < 0.01
Waist CircumferenceSignificant decreaseNo significant changep < 0.01
Hip CircumferenceSignificant decreaseNo significant changep < 0.01
Adverse EffectsNone observedNone observed-

These results suggest that the ingestion of black ginger extract containing 5,7-DMF, when combined with light exercise, effectively improves parameters related to obesity. Importantly, no adverse effects attributable to the compound were observed during the study period, suggesting a favorable safety profile .

Future Research Directions

Despite the promising results obtained from both preclinical and clinical studies, several aspects of 5,7-DMF require further investigation:

  • Comprehensive Human Pharmacokinetic Studies: While animal studies have provided valuable insights into the pharmacokinetics of 5,7-DMF, human studies are needed to understand how the compound is absorbed, distributed, metabolized, and excreted in the human body.

  • Long-term Safety Studies: Additional research is needed to establish the long-term safety of 5,7-DMF, particularly when used as a dietary supplement or therapeutic agent.

  • Mechanism Elucidation: Further studies are required to fully understand the molecular mechanisms underlying the diverse biological activities of 5,7-DMF.

  • Drug Delivery Systems: Development of effective delivery systems to enhance the bioavailability of 5,7-DMF could potentially improve its therapeutic efficacy.

  • Combination Therapies: Investigating the potential synergistic effects of 5,7-DMF with other natural compounds or conventional drugs could lead to the development of more effective therapeutic strategies.

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